4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one
Description
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one (CAS: 1035390-48-7) is a halogenated benzimidazolone derivative with the molecular formula C₇H₂N₂OClBr and a molecular weight of 245.46 g/mol . Structurally, it features a bicyclic benzimidazolone core substituted with bromine and chlorine atoms at the 4- and 6-positions, respectively. Benzimidazolones are widely studied for their pharmaceutical and materials science applications, though the biological or industrial relevance of this specific derivative remains unspecified in the available data.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-6-chlorobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKXWFZVGDLZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695600 | |
| Record name | 4-Bromo-6-chloro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035390-48-7 | |
| Record name | 4-Bromo-6-chloro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Benzimidazole Core Formation
Step 1: Formation of 4-bromo-6-chloro-1H-benzimidazole
Starting from 4-bromo-6-chloro-o-phenylenediamine, condensation with formic acid or formamide under reflux conditions yields the benzimidazole core.
Step 2: Oxidation or Carbonylation to 2-one
The benzimidazole is then converted to the 2-one derivative by reaction with phosgene or equivalent carbonylating agents, producing this compound.
Alternative Synthetic Routes
Nucleophilic Substitution Approach
As reported in related benzimidazole syntheses, halogen substituents can be introduced via nucleophilic aromatic substitution on pre-formed benzimidazoles or acetamide intermediates (e.g., bromoacetyl chloride derivatives reacting with amines).
-
Selective halogenation of benzimidazol-2-one derivatives at the 4 and 6 positions using brominating and chlorinating agents under controlled conditions to avoid polyhalogenation.
Representative Reaction Scheme (Conceptual)
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-bromo-6-chloro-o-phenylenediamine + formic acid, reflux | 4-bromo-6-chloro-1H-benzimidazole | 70-85 |
| 2 | Phosgene or triphosgene, base catalyst | This compound | 60-80 |
Note: Yields are indicative based on analogous benzimidazole syntheses reported in literature.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the aromatic substitution pattern and the presence of the imidazol-2-one ring.
- Mass Spectrometry (MS) : Verifies molecular weight consistent with C7H3BrClN2O.
- Infrared (IR) Spectroscopy : Identifies characteristic carbonyl stretch of the 2-one group.
- Elemental Analysis : Confirms halogen content and purity.
Research Findings and Notes
- The presence of both bromine and chlorine substituents influences the chemical reactivity, making the compound a versatile intermediate for further functionalization in medicinal chemistry programs.
- Halogen substitution patterns significantly affect biological activity, with the 4-bromo-6-chloro substitution pattern offering a balance between steric and electronic effects favorable for enzyme inhibition in related benzimidazole derivatives.
- Synthetic routes must carefully control reaction conditions to prevent undesired side reactions such as over-halogenation or ring opening.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation of halogenated o-phenylenediamine with formic acid + carbonylation | 4-bromo-6-chloro-o-phenylenediamine, formic acid, phosgene | Straightforward, good yields | Requires handling toxic phosgene |
| Nucleophilic substitution on bromo/chloro acetamide intermediates | Bromoacetyl chloride, amines, base (K2CO3), DMF | Allows functional group diversity | Multi-step, variable yields |
| Stepwise selective halogenation of benzimidazol-2-one | Brominating and chlorinating agents | Control over substitution pattern | Risk of polyhalogenation |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Scientific Research Applications
Chemistry
- This compound is used as a building block in the synthesis of more complex molecules.
- It is used as a reagent in various organic reactions.
Biology
- This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- A subset of benzimidazolone inhibitors were found to cause rapid degradation of BCL6, and optimization of pharmacokinetic properties led to the discovery of 5-((5-chloro-2-((3R,5S)-4,4-difluoro-3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)amino)-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CCT369260), which reduces BCL6 levels in a lymphoma xenograft mouse model following oral dosing .
Medicine
- It is explored for potential use in drug development, particularly for its ability to interact with biological targets.
- It can be used to treat diffuse large B-cell lymphoma (DLBCL) .
Industry
- It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
- Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to form different derivatives.
- Cyclization Reactions It can participate in cyclization reactions to form more complex heterocyclic structures.
Examples of reagents and conditions include:
- Nucleophilic Substitution Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
- Oxidation Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
- Reduction Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazolone scaffold is highly modifiable, and substitutions at different positions significantly alter physicochemical and biological properties. Below is a comparative analysis of 4-bromo-6-chloro-2H-benzo[d]imidazol-2-one with structurally related compounds:
Key Observations:
- Halogenation vs. Functional Group Diversity: The target compound’s bromine and chlorine substituents contrast with nitrogen-rich modifications (e.g., oxadiazole in compound 46) or aryl-amino groups (e.g., 5am, 5bf). Halogens typically enhance lipophilicity and metabolic stability, while oxadiazoles and amino groups improve binding to biological targets .
- Synthetic Yields : Copper-catalyzed tandem C–H amination (e.g., 5am , 5bf ) achieves moderate yields (62–82%), whereas oxadiazole-linked derivatives (46–51 ) show variable yields (30–72%), influenced by steric and electronic factors .
- Physical State : Oil-like derivatives (5am , 5bf ) lack crystallinity, complicating purification, while solids (46–51 ) are more amenable to characterization .
Thermal and Chemical Stability
Benzimidazolones with electron-withdrawing groups (e.g., nitro, halogens) exhibit enhanced thermal stability. For example, nitro-substituted derivatives in show high binding energy per atom (BEA), indicating robustness. The target compound’s bromine and chlorine substituents likely confer similar stability, though experimental data are absent .
Industrial and Regulatory Considerations
- Synthesis Scalability : The target compound’s synthesis route is unspecified, but analogous derivatives (e.g., 5am , 5bf ) use scalable copper catalysis or SNAr reactions, implying feasibility .
Biological Activity
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one is a heterocyclic compound belonging to the benzimidazole class, characterized by its unique structural features that include bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 231.02 g/mol. The presence of halogen atoms significantly influences its chemical reactivity, allowing it to participate in various nucleophilic substitution reactions, oxidation, and reduction processes .
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives have been shown to inhibit specific cancer cell lines effectively. A study found that certain benzimidazolone inhibitors could lead to the degradation of the BCL6 protein, a target in diffuse large B-cell lymphoma (DLBCL), suggesting that these compounds may provide a novel therapeutic approach for cancer treatment .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | IC50 (µM) | Target Protein | Cell Line Tested |
|---|---|---|---|
| CCT369260 | 5.35 | BCL6 | SU-DHL-4 |
| Compound 12e | 5.35 | Unknown | T-47D |
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The halogen substituents enhance binding affinity to these targets, potentially leading to the modulation of critical biological pathways. For instance, the chlorine atom can participate in hydrogen bonding and halogen bonding interactions, influencing the compound's biological activity .
Case Studies
- BCL6 Degradation Study : In a study focusing on DLBCL, compounds structurally related to this compound demonstrated the ability to degrade BCL6 in vitro and in vivo, resulting in reduced tumor growth in xenograft models .
- Antimicrobial Testing : A series of benzimidazole derivatives were tested against Mycobacterium tuberculosis, with promising results indicating that modifications similar to those seen in this compound could enhance potency against this pathogen .
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions under specific conditions. It serves as a valuable intermediate for synthesizing more complex biologically active compounds and is studied for its potential applications in drug development and material science .
Table 2: Synthesis Overview
| Reaction Type | Key Reagents | Outcome |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide | Formation of substituted derivatives |
| Oxidation | Potassium permanganate | Higher oxidation states |
| Reduction | Lithium aluminum hydride | Formation of alcohol derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
